molecular formula C22H21N3O4S2 B2538283 N-(2-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923195-05-5

N-(2-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2538283
CAS No.: 923195-05-5
M. Wt: 455.55
InChI Key: VRRKIRZDLVJOGJ-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Complex Formation

Reactivity studies involving similar compounds, such as bis(pyrazol-1-yl)methanes functionalized by 2-methoxyphenyl groups, have been conducted. These studies highlight the complexation reactions with transition metals, demonstrating the potential of these compounds in forming novel organometallic complexes. Such complexes are pivotal for understanding catalysis, electronic structure, and potential applications in material science (Ding et al., 2011).

Cytotoxicity and Enzyme Inhibition

Research has focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, exploring their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. These findings underscore the therapeutic potential of pyrazoline derivatives in cancer treatment and enzyme inhibition, offering insights into their selectivity and efficacy against specific cellular targets (Kucukoglu et al., 2016).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research highlights the therapeutic potential of thiophene-based pyrazoline derivatives as potential antidepressant medications, contributing to the development of new treatments for mental health disorders (Mathew et al., 2014).

Molecular Docking and Computational Studies

Molecular docking and quantum chemical calculations have been applied to understand the interaction mechanisms and electronic structure of pyrazoline derivatives. These studies provide a computational perspective on the drug-receptor interactions, molecular stability, and reactivity, which are crucial for drug design and discovery processes (Viji et al., 2020).

Properties

IUPAC Name

N-[2-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRKIRZDLVJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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